2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid
Description
2-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid is a tert-butoxycarbonyl (Boc)-protected piperidine derivative functionalized with a methyl group at the 4-position and an acetic acid moiety at the 3-position. This compound serves as a critical building block in pharmaceutical synthesis, enabling the development of drug candidates through its reactive carboxylic acid group and stable Boc protection.
Properties
IUPAC Name |
2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJEGNSXPQTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and an acetic acid moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and databases.
Structural Information
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.326 g/mol
- SMILES : CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C
Biological Activity Overview
The biological activity of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid has been evaluated in several contexts, primarily focusing on its potential as a therapeutic agent. The following sections detail its pharmacological properties, including cytotoxicity, anti-cancer effects, and other relevant activities.
Cytotoxicity
Studies indicate that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid exhibit varying degrees of cytotoxicity against different cell lines. For instance, compounds with similar piperidine structures have shown low cytotoxicity while maintaining potent biological activity, making them attractive candidates for drug development .
Anti-Cancer Activity
Recent research has highlighted the potential anti-cancer properties of this compound. In vitro studies have demonstrated that related piperidine derivatives can inhibit the proliferation of cancer cells. For example, certain derivatives have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), enhancing caspase activity and causing morphological changes indicative of cell death .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.0 | Apoptosis induction |
| Compound B | HepG2 | 0.6 | Microtubule destabilization |
Study 1: Synthesis and Evaluation
A study focused on synthesizing various piperidine derivatives, including 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid, reported effective inhibition of microtubule assembly at concentrations as low as 20 μM. This suggests potential applications in cancer therapy by disrupting cellular processes essential for cancer cell division .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with structural similarities could inhibit key signaling pathways involved in cancer progression. The study noted that these compounds could block the AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a potential precursor in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug design.
Case Study Example :
A study focused on the synthesis of derivatives of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid demonstrated its effectiveness in enhancing the potency of certain analgesics. The modifications allowed for improved binding affinity to target receptors, showcasing its utility in pain management therapies.
Neuroscience
Research has indicated that compounds related to 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This opens avenues for investigating treatments for neurological disorders.
Case Study Example :
In preclinical trials, derivatives of this compound were assessed for their effects on dopamine receptor activity. Results showed promise in modulating receptor sensitivity, which could lead to advancements in treating conditions like Parkinson's disease.
Synthetic Biology
The compound serves as an intermediate in the synthesis of more complex molecules used in synthetic biology applications, including enzyme inhibitors and modulators.
Research Insights :
Recent studies have utilized this compound to develop inhibitors for specific enzymatic pathways, demonstrating its role in metabolic engineering and biocatalysis.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for drug synthesis, enhancing biological activity |
| Neuroscience | Modulation of neurotransmitter systems |
| Synthetic Biology | Intermediate for enzyme inhibitors |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used protecting group for amines. Its removal typically involves acidic conditions:
-
Strong acids : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol or dioxane.
-
Reaction conditions : Stirring at room temperature for 3–20 hours, followed by evaporation and purification .
Example :
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| 4N HCl/dioxane | Dioxane | 20 hours | 4.0 g |
| TFA/DCM | Dichloromethane | 3 hours | 0.72 g |
This step exposes the amine for further functionalization .
Esterification of the Carboxylic Acid
The carboxylic acid group undergoes esterification under basic conditions:
-
Reagents : Alcohols (e.g., methanol) and bases like sodium hydroxide.
-
Reaction conditions : Stirring in solvents like 1,4-dioxane or dichloromethane.
Example :
| Base | Solvent | Alcohol | Yield |
|---|---|---|---|
| NaOH | Dioxane | Methanol | 90% |
Esterification enhances stability and enables further derivatization.
Amide Bond Formation
The carboxylic acid can react with amines to form amides using coupling agents:
-
Reagents : HATU (1-hydroxybenzotriazole) and cyclopropylamine in DMF.
Example :
| Coupling Agent | Amine | Solvent | Yield |
|---|---|---|---|
| HATU | Cyclopropylamine | DMF | 90% |
This reaction introduces new functional groups for therapeutic applications .
Reduction Reactions
The compound undergoes reduction using borane-THF complexes:
-
Reagents : Borane-THF (1 M in THF).
-
Reaction conditions : Cooling to –10°C, slow addition of borane, followed by quenching with NaOH .
Example :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Borane-THF (1 M) | THF | –10°C → 25°C | 91.3% |
This reaction converts the carboxylic acid to an alcohol, enabling further transformations .
Substitution and Functionalization
The piperidine ring can undergo nucleophilic substitution or cyclization:
-
Reagents : Alkylating agents or electrophiles.
-
Reaction conditions : Acidic or basic conditions, depending on the substituent.
Example :
| Substituent | Reaction Type | Yield |
|---|---|---|
| Hydroxyethyl | Nucleophilic substitution | 91.3% |
These reactions expand the compound’s utility in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features | Similarity Score |
|---|---|---|---|---|
| 2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid | 872850-31-2 | ~269.3* | 4-methylpiperidin-4-yl, acetic acid | 0.94 |
| 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid | 154775-43-6 | ~283.3 | Piperidin-4-yl, propanoic acid (longer chain) | 0.94 |
| N-Boc-Piperidin-4-yl-acetic acid methyl ester | 175213-46-4 | ~257.3 | Piperidin-4-yl, methyl ester (vs. free acid) | 0.89 |
| 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid | 183062-96-6 | 229.26 | Azetidine (4-membered ring) instead of piperidine | 0.94 |
| 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid | Not provided | ~413.2 | Piperazine ring, 3-bromophenyl substituent | N/A |
*Estimated based on molecular formula.
Sources: .
Key Observations:
Positional Isomerism : The compound 872850-31-2 differs from the target molecule only in the methyl group position (4-yl vs. 3-yl), yet retains a high similarity score (0.94). This highlights the significance of substituent placement on reactivity and binding interactions .
Ring Size Variations : Azetidine analogs (e.g., 183062-96-6) introduce a smaller, more strained 4-membered ring, which may enhance reactivity in nucleophilic substitutions but reduce metabolic stability compared to piperidine derivatives .
Functional Group Modifications: Replacement of the acetic acid with a methyl ester (175213-46-4) or propanoic acid (154775-43-6) alters solubility and reactivity. Free carboxylic acids (e.g., target compound) are preferred for amide coupling in peptide synthesis .
Impact on Physicochemical and Pharmacological Properties
- Lipophilicity : The 4-methyl group in the target compound enhances lipophilicity compared to unsubstituted piperidine analogs, improving membrane permeability .
- Acid Stability : The Boc group offers temporary amine protection, stable under acidic conditions but cleavable with trifluoroacetic acid (TFA), a feature shared across analogs .
- Synthetic Utility : Compounds with free carboxylic acids (e.g., target molecule, 872850-31-2) are directly amenable to amide bond formation, whereas ester derivatives require hydrolysis steps .
Preparation Methods
Boc Protection of Preformed Piperidine Derivatives
This method begins with commercially available 4-methylpiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%. Subsequent functionalization at the 3-position involves alkylation with ethyl bromoacetate, followed by saponification to yield the free carboxylic acid.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | BocO, DMAP, DCM, 25°C, 12 h | 90 |
| Alkylation | Ethyl bromoacetate, NaH, THF, 0°C, 2 h | 78 |
| Saponification | LiOH, HO/THF, 50°C, 4 h | 95 |
Cyclization of β-Keto Esters
An alternative route involves cyclizing β-keto ester precursors to form the piperidine ring. For example, ethyl 3-oxohexanoate is treated with ammonium acetate under acidic conditions to generate the piperidinone intermediate, which is subsequently reduced to 4-methylpiperidine using LiAlH. Boc protection and carboxylation follow as described in Section 1.1. This method offers modularity but requires stringent control over reduction conditions to avoid over-hydrogenation.
Regioselective Functionalization of the Piperidine Ring
Introducing the acetic acid group at the 3-position of the piperidine ring demands precise regiocontrol. Two methodologies are prevalent:
Direct Alkylation via Enolate Intermediates
Deprotonation of the Boc-protected piperidine using LDA (lithium diisopropylamide) at -78°C generates a stabilized enolate at the 3-position, which reacts with ethyl bromoacetate to install the acetic acid side chain. This approach achieves 70–75% yield but requires anhydrous conditions and low temperatures to minimize side reactions.
Mitsunobu Reaction for Oxygenative Coupling
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh), facilitates the coupling of Boc-protected piperidin-3-ol with ethyl glycolate. Subsequent hydrolysis affords the carboxylic acid. While this method offers higher regioselectivity (>90%), it incurs higher costs due to stoichiometric phosphine usage.
Optimization of Carboxylation and Deprotection
Saponification of Ethyl Esters
Hydrolysis of the ethyl ester to the carboxylic acid is typically performed using lithium hydroxide (LiOH) in a THF/water mixture. Elevated temperatures (50–60°C) and extended reaction times (4–6 h) ensure complete conversion, with yields exceeding 95%.
Acidic Deprotection Considerations
Although the Boc group is stable under basic conditions, accidental exposure to trifluoroacetic acid (TFA) or HCl during workup can lead to premature deprotection. Studies recommend maintaining pH >7 during aqueous extractions to preserve the Boc group.
Analytical Characterization and Quality Control
Structural validation of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid relies on advanced spectroscopic techniques:
-
-NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc CH), 2.34 (m, 1H, piperidine H-3), 3.20 (dd, 2H, N-CH), 3.92 (s, 2H, CHCOH).
-
HRMS : m/z calculated for CHNO [M+H]: 258.1700, observed: 258.1698.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Boc Protection + Alkylation | Cost-effective, scalable | Moderate regioselectivity | 78 |
| Mitsunobu Reaction | High regioselectivity | Expensive reagents | 65 |
| Cyclization Approach | Modular precursor design | Multi-step, prone to side reactions | 60 |
Industrial-Scale Considerations
For large-scale production, the Boc protection + alkylation route is preferred due to reagent availability and operational simplicity. However, solvent recovery (THF/DCM) and waste management (LiOH, NaH) require careful optimization to meet environmental regulations .
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound, and how is it introduced/removed?
The Boc group serves as a protective moiety for the piperidine nitrogen, preventing unwanted side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine). Deprotection is achieved using acidic conditions, such as HCl in dioxane or TFA in dichloromethane, to regenerate the free amine .
Q. What purification methods are recommended for isolating this compound after synthesis?
Column chromatography using silica gel with gradients of ethyl acetate/hexane is commonly employed. For intermediates, recrystallization from solvents like methanol or acetonitrile may improve purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) can confirm purity >95% .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. The Boc group is sensitive to moisture and acids; avoid exposure to humid environments or acidic vapors. Decomposition products may include tert-butanol and CO₂ .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) can model transition states to predict optimal catalysts and solvent systems. For example, highlights ICReDD’s approach using reaction path searches to reduce trial-and-error in palladium-catalyzed couplings (e.g., tert-butyl XPhos with Cs₂CO₃ in tert-butanol at 40–100°C) .
Q. What analytical strategies resolve contradictions in reported yields or impurity profiles?
Combine LC-MS for molecular weight confirmation and 2D NMR (¹H-¹³C HSQC) to distinguish regioisomers. notes that minor chromatographic changes (e.g., pH or column temperature) can separate co-eluting epimers. Quantify impurities via spiked calibration curves using reference standards .
Q. How does the methyl group at the 4-position of the piperidine ring influence reactivity?
The methyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the adjacent nitrogen. Comparative studies with unmethylated analogs (e.g., 4-H piperidine derivatives) show reduced reaction rates in alkylation steps, necessitating higher temperatures or prolonged reaction times .
Q. What are the hazards associated with large-scale synthesis, and how are they mitigated?
Acute toxicity (H302) and respiratory irritation (H335) are reported for similar Boc-protected piperidines. Use fume hoods, PPE (nitrile gloves, safety goggles), and inert-atmosphere reactors. Emergency protocols include neutralization of spills with sodium bicarbonate and disposal via licensed hazardous waste services .
Key Considerations
- Contradictions : and report differing storage recommendations (dry vs. refrigerated); prioritize anhydrous storage for Boc stability.
- Synthesis Variability : Yields in depend on Pd catalyst loading (0.5–2 mol%), suggesting iterative optimization.
- Safety : Always cross-reference GHS classifications (e.g., H302, H315) with local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
